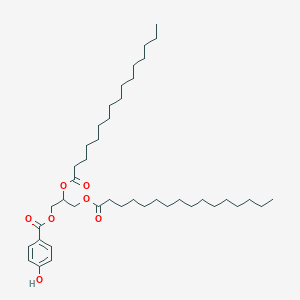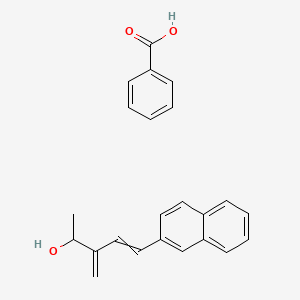
Benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol is a complex organic compound with a unique structure that combines the properties of benzoic acid and naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol can be achieved through several methods. One common approach involves the condensation of benzoic acid derivatives with naphthalene-based compounds under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Naphthalene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
835651-58-6 |
|---|---|
Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
benzoic acid;3-methylidene-5-naphthalen-2-ylpent-4-en-2-ol |
InChI |
InChI=1S/C16H16O.C7H6O2/c1-12(13(2)17)7-8-14-9-10-15-5-3-4-6-16(15)11-14;8-7(9)6-4-2-1-3-5-6/h3-11,13,17H,1H2,2H3;1-5H,(H,8,9) |
InChI Key |
QEDYWJKVCARPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C=CC1=CC2=CC=CC=C2C=C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
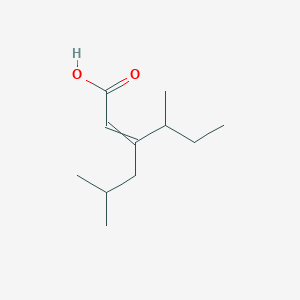
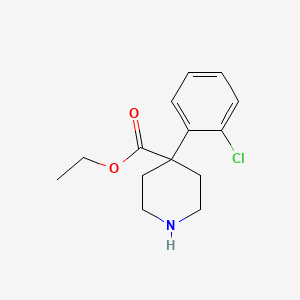
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
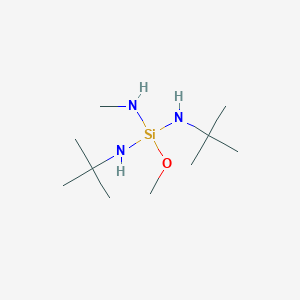
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
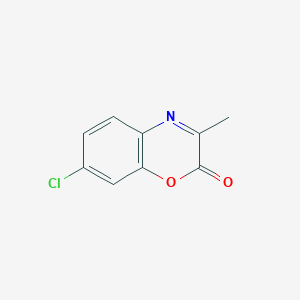
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
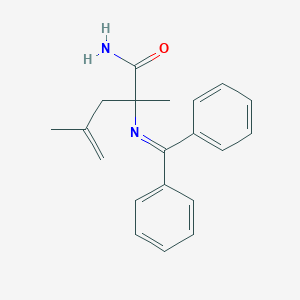
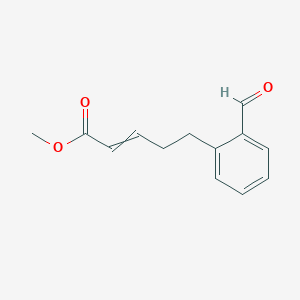
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
